Scopolamine butylbromide
Overview
Description
Mechanism of Action
Target of Action
Scopolamine butylbromide, also known as butylscopolamine, primarily targets the muscarinic M3 receptors located in the gastrointestinal tract . These receptors play a crucial role in the contraction of smooth muscles in the digestive system .
Mode of Action
This compound acts as an antimuscarinic and anticholinergic agent . It binds to the muscarinic M3 receptors, preventing the neurotransmitter acetylcholine from binding to and activating these receptors . Normally, the activation of these receptors would result in the contraction of the smooth muscle. By inhibiting this action, this compound effectively reduces spasms and their associated pain during abdominal cramping .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By acting as an antagonist at muscarinic acetylcholine receptors, this compound exhibits a parasympatholytic effect, inhibiting the activity of the parasympathetic nervous system . This results in the relaxation of smooth muscle in the gastrointestinal tract, reducing spasms and associated discomfort .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its low systemic availability after oral administration . This is due to its inability to cross the blood-brain barrier, which results in its effects being largely confined to the peripheral nervous system . The drug is excreted through the kidneys and feces .
Result of Action
The primary result of this compound’s action is the reduction of spasms in the gastrointestinal tract . By preventing the contraction of smooth muscle, it alleviates pain and discomfort caused by conditions such as abdominal cramps and other spasmodic activity in the digestive system . It is also effective at preventing bladder spasms .
Biochemical Analysis
Biochemical Properties
Scopolamine Butylbromide is an anticholinergic drug with high affinity for muscarinic receptors located on the smooth-muscle cells of the gastrointestinal (GI) tract . It binds to muscarinic M3 receptors in the GI tract . This prevents acetylcholine from binding to and activating the receptors which would result in contraction of the smooth muscle . The inhibition of contraction reduces spasms and their related pain during abdominal cramping .
Cellular Effects
This compound’s primary cellular effect is the reduction of smooth muscle contraction and the production of respiratory secretions . These are normally stimulated by the parasympathetic nervous system, via the neurotransmitter acetylcholine . As an antimuscarinic, this compound binds to muscarinic acetylcholine receptors, blocking their effect .
Molecular Mechanism
This compound exerts its effects at the molecular level through its competitive antagonism of the peripheral and central muscarinic acetylcholine receptors . It acts as a nonspecific muscarinic antagonist at all four (M1, M2, M3, and M4) receptor sites . This prevents acetylcholine from binding to and activating the receptors which would result in contraction of the smooth muscle .
Temporal Effects in Laboratory Settings
This compound has extremely low oral bioavailability with only 0.25-0.82% reaching systemic circulation . Peak plasma concentration is reached 0.25-2 hours . It does not cross the blood-brain barrier . The volume of distribution is 128 liters .
Dosage Effects in Animal Models
In horses, this compound is administered at a dosage of 0.2 mg/kgbw (single intravenous dose). In cattle, it is administered at a dosage of 0.3 mg/kg bw (single intravenous or intramuscular dose). In calves, it is administered at a dosage of 0.4 mg/kgbw (twice daily for 3 days by intramuscular injection), and in pigs, it is administered at a dosage of 0.4 mg/kgbw (single intramuscular dose) .
Metabolic Pathways
This compound is involved in the cholinergic system, acting as an antagonist to muscarinic acetylcholine receptors . It prevents acetylcholine from binding to these receptors, thereby inhibiting the contraction of smooth muscle .
Transport and Distribution
This compound is widely distributed in the tissues, with highest concentrations being found in the liver and kidney . It is rapidly excreted . In humans, most of the administered dose (more than 60%) is excreted in the urine after parenteral administration and in the faeces (approximately 90%) after oral administration .
Subcellular Localization
This compound primarily acts on the smooth muscle cells of the gastrointestinal tract . It binds to muscarinic M3 receptors located on these cells . This prevents acetylcholine from binding to and activating the receptors, thereby inhibiting the contraction of the smooth muscle .
Preparation Methods
Scopolamine butylbromide is synthesized through a reaction between scopolamine and n-butyl bromide. The process involves heating the mixture under reflux conditions to complete the reaction . The crude product is then refined to obtain pure this compound . Industrial production methods often involve the use of n-butyl bromide as both a raw material and a reaction solvent, which can be recovered and reused to reduce costs and environmental impact .
Chemical Reactions Analysis
Scopolamine butylbromide primarily undergoes substitution reactions due to its anticholinergic properties. It binds to muscarinic receptors, preventing acetylcholine from binding and activating these receptors . Common reagents used in these reactions include perchloric acid and acetonitrile . The major products formed from these reactions are typically the result of the substitution of the butyl group with other functional groups, leading to various derivatives of scopolamine .
Scientific Research Applications
Scopolamine butylbromide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying anticholinergic agents and their interactions with muscarinic receptors . In biology, it is used to investigate the physiological effects of anticholinergic drugs on smooth muscle tissues . In medicine, it is widely used to treat gastrointestinal and urinary tract spasms, as well as to manage symptoms at the end of life . In industry, it is used in the production of various pharmaceutical formulations, including tablets, injections, and capsules .
Comparison with Similar Compounds
Scopolamine butylbromide is similar to other anticholinergic compounds such as atropine and hyoscyamine. it has a higher affinity for muscarinic receptors and fewer central nervous system side effects compared to atropine . Unlike hyoscyamine, this compound does not cross the blood-brain barrier, making it a safer option for patients with central nervous system concerns . Other similar compounds include methscopolamine and anisodamine, which also exhibit anticholinergic properties but differ in their pharmacokinetic profiles and clinical applications .
Properties
IUPAC Name |
[(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZOZZFCZRXYEK-HNHWXVNLSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022718 | |
Record name | Butylscopolammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>66.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532978 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
149-64-4 | |
Record name | Butylscopolamine bromide [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butylscopolammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-butylhyoscinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYLSCOPOLAMINE BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GH9JX37C8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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